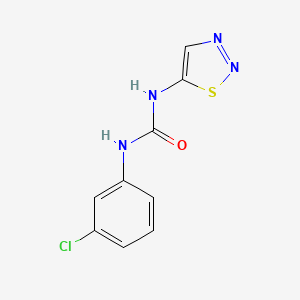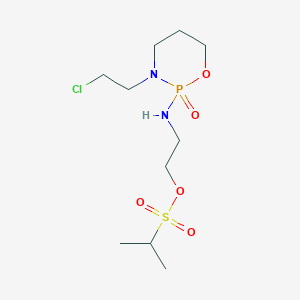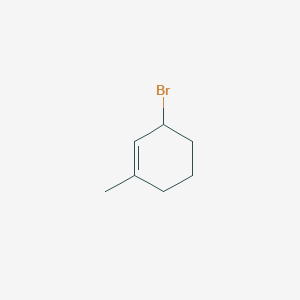
3-Bromo-1-methylcyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-methylcyclohex-1-ene is an organic compound with the molecular formula C7H11Br It is a derivative of cyclohexene, where a bromine atom is attached to the first carbon and a methyl group is attached to the third carbon of the cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Bromo-1-methylcyclohex-1-ene can be synthesized through the bromination of 1-methylcyclohexene. The reaction typically involves the addition of bromine (Br2) to 1-methylcyclohexene in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the cyclohexene ring, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization may be employed to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-1-methylcyclohex-1-ene undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2 and SN1): The bromine atom can be replaced by a nucleophile, resulting in the formation of different substituted cyclohexene derivatives.
Elimination (E2): The compound can undergo dehydrohalogenation to form 1-methylcyclohexene.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar aprotic solvents.
Elimination: Alcoholic KOH is often used to promote the elimination reaction.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.
Major Products Formed
Nucleophilic Substitution: Various substituted cyclohexenes depending on the nucleophile used.
Elimination: 1-Methylcyclohexene is the major product formed during dehydrohalogenation.
Aplicaciones Científicas De Investigación
3-Bromo-1-methylcyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and in studying reaction mechanisms.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules.
Industry: It is utilized in the production of polymers, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1-methylcyclohex-1-ene in chemical reactions involves the interaction of the bromine atom with nucleophiles or bases. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the bromine atom is removed along with a hydrogen atom to form a double bond . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-methylcyclohexene: Similar structure but with the bromine atom on the first carbon and the methyl group on the third carbon.
1-Methylcyclohexene: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
3-Methylcyclohexene: Similar structure but without the bromine atom, affecting its reactivity and chemical properties.
Uniqueness
3-Bromo-1-methylcyclohex-1-ene is unique due to the presence of both a bromine atom and a methyl group on the cyclohexene ring. This combination of substituents influences its reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
40648-22-4 |
|---|---|
Fórmula molecular |
C7H11Br |
Peso molecular |
175.07 g/mol |
Nombre IUPAC |
3-bromo-1-methylcyclohexene |
InChI |
InChI=1S/C7H11Br/c1-6-3-2-4-7(8)5-6/h5,7H,2-4H2,1H3 |
Clave InChI |
IOQXSBFSRMLODZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(CCC1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


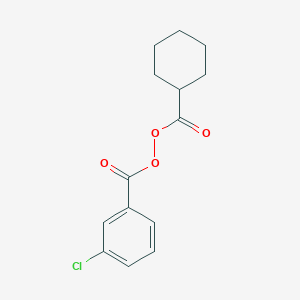
![N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine](/img/structure/B14670661.png)
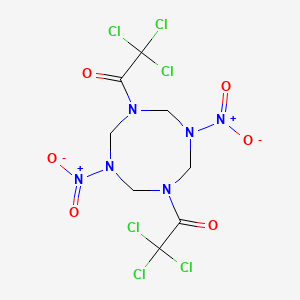
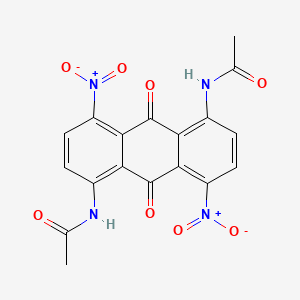

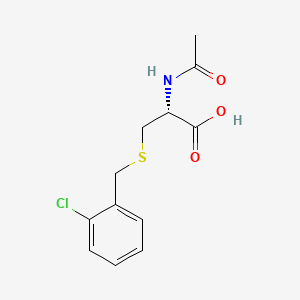
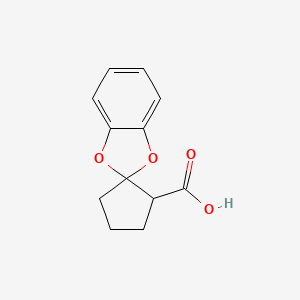
![N,N-Dimethyl-2-[(triethylgermyl)oxy]ethan-1-amine](/img/structure/B14670695.png)

![[2-(4-Methoxybenzoyl)phenyl]acetic acid](/img/structure/B14670704.png)
